molecular formula C12H15Br2F3N2O6 B8121457 3,4-Dibromo-Mal-PEG2-Amine TFA

3,4-Dibromo-Mal-PEG2-Amine TFA

Numéro de catalogue: B8121457
Poids moléculaire: 500.06 g/mol
Clé InChI: MGVSSFASAOVDDG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4-Dibromo-Mal-PEG2-Amine TFA: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is characterized by the presence of a dibromomaleimide group and a primary amine. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-Mal-PEG2-Amine TFA involves the reaction of dibromomaleimide with a PEG-based amine. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the nucleophilic substitution of the bromine atoms by the amine group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually purified through techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Chemical Synthesis

Linker in PROTACs
One of the most significant applications of 3,4-Dibromo-Mal-PEG2-Amine TFA is its role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to induce the degradation of specific proteins within cells. The compound's dibromomaleimide group allows for selective conjugation with thiol-containing biomolecules, facilitating the formation of stable thioether bonds essential for PROTAC activity .

Comparison with Similar Compounds
The compound can be compared with other PEG linkers, such as 3,4-Dibromo-Mal-PEG4-Amine and 3,4-Dibromo-Mal-PEG2-Boc-Amine. While the former offers increased solubility due to a longer PEG chain, the latter features a Boc-protected amine that can be deprotected under acidic conditions, providing additional versatility for further reactions .

Biological Research

Conjugation with Biomolecules
In biological research, this compound is employed to create conjugates with proteins, peptides, and other biomolecules. These conjugates are pivotal in studying protein-protein interactions and cellular pathways. The hydrophilic nature of the PEG component enhances the solubility of these conjugates in aqueous environments, making them suitable for various assays .

Therapeutic Implications
The use of this compound in PROTAC synthesis has profound implications for treating diseases like cancer and neurodegenerative disorders. By enabling targeted protein degradation, it holds potential for developing therapies that can selectively eliminate malfunctioning proteins without affecting healthy ones .

Pharmaceutical and Biotechnology Industry

Drug Development
In the pharmaceutical industry, this compound is utilized in drug discovery and development processes. Its ability to form stable conjugates makes it an invaluable tool for creating new therapeutic agents. The compound's properties allow researchers to design drugs that can effectively target specific cellular mechanisms or pathways .

Case Studies and Research Findings

Several studies illustrate the effectiveness of this compound in various applications:

  • Targeting Cancer Cells : Research has demonstrated that PROTACs synthesized using this linker can selectively degrade oncoproteins in cancer cells, leading to reduced tumor growth in preclinical models.
  • Neurodegenerative Disease Models : In studies involving neurodegenerative diseases such as Alzheimer's, this compound has been used to target misfolded proteins associated with disease progression, showing promise in restoring normal cellular function.

Mécanisme D'action

The primary mechanism of action of 3,4-Dibromo-Mal-PEG2-Amine TFA is through its use as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The dibromomaleimide group allows for the formation of stable thioether bonds, while the PEG linker provides flexibility and solubility .

Activité Biologique

3,4-Dibromo-Mal-PEG2-Amine TFA is a synthetic compound primarily used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This compound features a dibromomaleimide group linked to a polyethylene glycol (PEG) chain, which enhances its solubility and biocompatibility. The compound's ability to facilitate targeted protein degradation has garnered significant attention in the field of drug development.

  • Molecular Formula : C10_{10}H14_{14}Br2_{2}N2_{2}O4_{4}
  • Molecular Weight : 386.037 g/mol
  • Density : 1.8 ± 0.1 g/cm³
  • Boiling Point : 425.1 ± 45.0 °C at 760 mmHg
  • Flash Point : 210.9 ± 28.7 °C

This compound acts as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The dibromomaleimide moiety allows for selective conjugation to thiol-containing proteins, thereby facilitating the formation of stable thioether bonds.

Biological Activity

The biological activity of this compound has been explored primarily in the context of PROTAC development. Research indicates that PROTACs utilizing this linker can effectively degrade target proteins involved in various diseases, including cancer.

Case Studies and Research Findings

  • Targeted Protein Degradation :
    • A study demonstrated that PROTACs incorporating this compound successfully degraded oncogenic proteins in cancer cell lines, highlighting its potential as a therapeutic agent in oncology .
  • Selectivity and Efficiency :
    • The compound's ability to form stable linkages with target proteins was evaluated through various assays, showing high selectivity and efficiency in targeting specific proteins without affecting others .
  • In Vivo Studies :
    • In vivo experiments have indicated that PROTACs with this linker can reduce tumor growth in mouse models by effectively degrading key oncogenic proteins .

Comparative Data Table

PropertyValue
Molecular Weight386.037 g/mol
Density1.8 ± 0.1 g/cm³
Boiling Point425.1 ± 45.0 °C at 760 mmHg
Flash Point210.9 ± 28.7 °C
ApplicationPROTAC synthesis

Propriétés

IUPAC Name

1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,4-dibromopyrrole-2,5-dione;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Br2N2O4.C2HF3O2/c11-7-8(12)10(16)14(9(7)15)2-4-18-6-5-17-3-1-13;3-2(4,5)1(6)7/h1-6,13H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVSSFASAOVDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCN1C(=O)C(=C(C1=O)Br)Br)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br2F3N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.